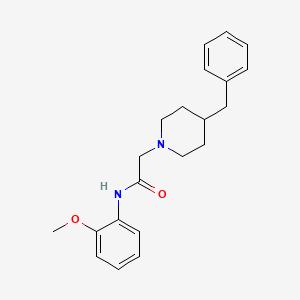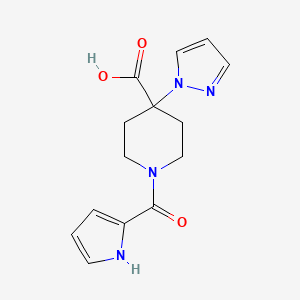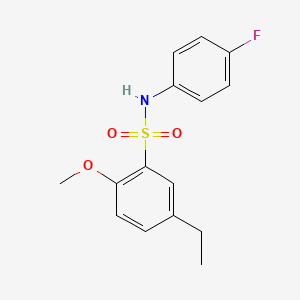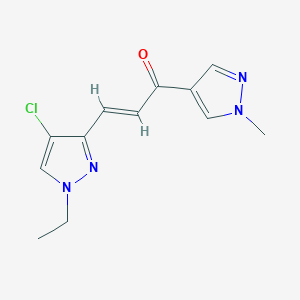![molecular formula C13H15ClN2O3S B5367367 4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEPP belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to possess anticancer properties by inhibiting the growth of cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its ease of synthesis, low toxicity, and diverse biological activities. However, the limitations of this compound include its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the development of novel formulations and delivery systems may enhance the bioavailability and efficacy of this compound. Finally, the evaluation of the safety and toxicity of this compound in preclinical and clinical studies is necessary for its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound is a straightforward and efficient process. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess anticancer properties and investigated for its potential use in the treatment of neurodegenerative diseases. Future research on this compound should focus on the development of more efficient synthesis methods, elucidation of the mechanism of action, and evaluation of its safety and toxicity.
Méthodes De Synthèse
The synthesis of 4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to obtain this compound. The synthesis method of this compound has been reported in several research articles, and it has been found to be a straightforward and efficient process.
Applications De Recherche Scientifique
4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess anticancer properties by inhibiting the growth of cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-chloro-1-(4-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-4-19-11-5-7-12(8-6-11)20(17,18)16-10(3)13(14)9(2)15-16/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUGFHMUAQUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)



![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)